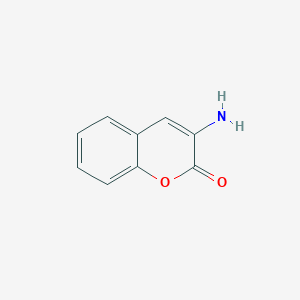

3-Aminocoumarin

Vue d'ensemble

Description

3-Aminocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been used in various applications, including as anticoagulants and fluorescent probes. This compound, in particular, is notable for its amino group at the third position, which enhances its chemical reactivity and biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocoumarin typically involves the reaction of substituted salicylaldehydes with ethyl isocyanoacetate in the presence of copper (I) iodide and pyridine in methanol at 50°C. This reaction yields 3-formylaminocoumarin derivatives, which are then hydrolyzed in the presence of concentrated hydrochloric acid in methanol under reflux conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminocoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The amino group allows for nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted coumarins, which have applications in pharmaceuticals and materials science .

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

3-Aminocoumarin serves as a versatile building block for synthesizing complex organic molecules. Its unique amino group at the third position enhances its reactivity, making it an essential intermediate in the development of various chemical compounds. Researchers utilize it to construct derivatives with tailored properties for specific applications.

Fluorescent Probes

Due to its inherent fluorescence properties, this compound is widely used as a fluorescent probe in biological studies. It has been employed to visualize cellular processes and track biomolecules in live cells, providing insights into dynamic biological systems.

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple mechanisms, including kinase inhibition and cell cycle arrest . Notably, derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival .

Antimicrobial Properties

this compound and its derivatives exhibit significant antimicrobial activities against a range of pathogens. They have been tested for their efficacy against both bacterial and fungal strains, demonstrating potential as therapeutic agents for infectious diseases .

Anti-inflammatory Effects

Research indicates that this compound derivatives possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases. These compounds can modulate inflammatory pathways, offering a promising avenue for drug development .

Medicinal Applications

Drug Development

The structural features of this compound make it an attractive candidate for drug development. Its ability to interact with various biological targets allows for the design of novel therapeutics aimed at treating conditions such as cancer, infections, and inflammatory disorders. Several studies are ongoing to explore its efficacy and safety profiles in clinical settings .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This application facilitates the analysis of biomolecules like glycoproteins and dextran, showcasing its versatility beyond biological applications.

Industrial Applications

Dyes and Pigments

The unique chemical structure of this compound lends itself to applications in dye and pigment production. Its fluorescent properties are exploited in creating vibrant colors for textiles and other materials, expanding its utility in industrial contexts.

Case Studies

Mécanisme D'action

The mechanism of action of 3-Aminocoumarin involves its interaction with various molecular targets. For instance, it acts as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication. By binding to the B subunit of DNA gyrase, it prevents the enzyme from supercoiling DNA, thereby inhibiting bacterial growth .

Comparaison Avec Des Composés Similaires

- Novobiocin

- Clorobiocin

- Coumermycin

Comparison: 3-Aminocoumarin is unique due to its amino group at the third position, which enhances its chemical reactivity and biological activity compared to other coumarin derivatives. This makes it particularly useful in applications requiring high reactivity and specificity .

Activité Biologique

3-Aminocoumarin is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and recent research findings.

Overview of this compound

This compound is a derivative of coumarin, characterized by the presence of an amino group at the 3-position of the coumarin ring. This modification enhances its chemical reactivity and biological activity, making it a valuable scaffold for drug development.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Research has shown that this compound and its metal complexes demonstrate significant antibacterial properties. The metal chelates often exhibit enhanced antimicrobial activity compared to the free ligand due to chelation effects, which improve the interaction with microbial targets .

- Acetylcholinesterase Inhibition : A study reported that certain derivatives of this compound possess potent inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The most potent compound demonstrated an IC50 value of 1.53 nM, indicating strong potential as a therapeutic agent for cognitive disorders .

- Antioxidant Activity : The antioxidant properties of this compound have also been investigated. Studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that both the free compound and its metal complexes exhibit significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Structure-Activity Relationships

The biological activity of this compound is closely related to its chemical structure. Modifications at various positions on the coumarin ring can enhance or diminish its effectiveness. For example:

- AChE Inhibitory Activity : The addition of methoxy groups at positions 6 and 7 significantly enhances AChE inhibitory activity. Compounds with these substitutions showed improved IC50 values compared to their unsubstituted counterparts .

- Antimicrobial Potency : The introduction of different metal ions in complexes with this compound alters its antibacterial efficacy. For instance, copper complexes exhibited superior stability and antimicrobial action compared to other metal complexes tested .

Case Study 1: Acetylcholinesterase Inhibition

In a systematic study involving the synthesis of various this compound derivatives, researchers evaluated their AChE inhibitory activities using Ellman's method. The results highlighted that compounds with specific substitutions showed over 50% inhibition at concentrations as low as 1 μM, with further evaluations revealing potent IC50 values for several derivatives .

Case Study 2: Antimicrobial Activity

A series of metal complexes derived from this compound were synthesized and tested against common bacterial strains. The results indicated that these complexes not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with conventional antibiotics, suggesting their potential use in overcoming antibiotic resistance .

Research Findings Summary Table

Propriétés

IUPAC Name |

3-aminochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZHDKGQKYEBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167603 | |

| Record name | 3-Amino-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1635-31-0 | |

| Record name | 3-Aminocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC6801C293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Aminocoumarin?

A1: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol.

Q2: Are there efficient synthetic routes for this compound derivatives?

A2: Yes, several efficient synthetic methods exist. One approach involves the condensation of salicylaldehyde derivatives with benzoylglycine, catalyzed by piperidine under microwave irradiation, followed by acid hydrolysis []. Another method involves the deacetylation of readily available 3-acetamidocoumarin derivatives using sulfuric acid [].

Q3: What are coumarin-fused azadienes, and how are they synthesized?

A3: Coumarin-fused azadienes are valuable building blocks for synthesizing complex heterocycles. They can be prepared through the condensation of 3-formylcoumarin with various amines (for 1-azadienes) or this compound with various aldehydes (for 2-azadienes) [].

Q4: How are 3-aminocoumarins utilized in the synthesis of heterocyclic compounds?

A4: 3-Aminocoumarins are valuable precursors in Inverse electron demand Diels-Alder (IEDDA) reactions. Specifically, they can be condensed with aldehydes to generate coumarin-fused 2-azadienes, which participate in IEDDA reactions with electron-rich dienophiles, yielding 1,2,3,4-tetrahydropyrido[2,3-c]coumarins [, , ].

Q5: Can you elaborate on the role of this compound in Povarov reactions?

A5: this compound reacts with aldehydes, such as 4-nitrobenzaldehyde, to form 2-azadienes. These 2-azadienes participate in Povarov reactions, a type of [4+2] cycloaddition, with electron-rich alkenes in the presence of a Lewis acid catalyst like Yb(OTf)3. This reaction yields 1,2,3,4-tetrahydropyrido[2,3-c]coumarins [].

Q6: What is the stereochemical outcome of intramolecular Povarov reactions involving 3-aminocoumarins?

A6: Intramolecular Povarov reactions using 3-aminocoumarins and O-cinnamylsalicylaldehydes generally show high diastereoselectivity, favoring the formation of pentacyclic heterocyclic systems with trans,trans relative stereochemistry in the newly formed [, ] fused ring system [].

Q7: What are some other heterocyclic systems accessible from this compound derivatives?

A7: Researchers have explored various synthetic routes to access diverse heterocyclic systems from this compound. These include:

- Benzo[f]chromeno[3,4-b]quinoline-6-ones: Synthesized via a one-pot three-component tandem Knoevenagel-Michael reaction using 3-aminocoumarins, substituted aromatic aldehydes, and 2-naphthol, catalyzed by n-Tetrabutylammonium tribromide (TBATB) [].

- Chromeno[3,4-b]quinoline-6,11-diones: Synthesized using TBATB-catalyzed reaction of 3-aminocoumarins, substituted aromatic aldehydes, and cyclic 1,3-diketones [].

- Pyrrolo[2,3-c]coumarins: Numerous synthetic strategies have been employed, including Fischer indole synthesis, amino-Claisen rearrangement, and reactions with α-halo ketones, arylglyoxal monohydrates, among others [].

Q8: What are the known biological activities of this compound and its derivatives?

A8: this compound derivatives display a wide range of biological activities, including:

- Antiplasmodial activity: Studies have shown the potential of this compound and some of its derivatives, like umbeliferon and esculetin, to inhibit Plasmodium falciparum growth and reverse chloroquine resistance [, ].

- Antifungal and antibacterial activity: Several thiobarbituric acid derivatives of this compound exhibit potent antifungal and antibacterial activities [].

- Antiproliferative activity: Certain this compound analogs demonstrate antiproliferative effects in breast cancer cells, suggesting potential as heat shock protein 90 (hsp90) inhibitors [].

- Acetylcholinesterase inhibition: 3-Amino-6,7-dimethoxycoumarins conjugated with N-benzylpyridinium moieties display potent acetylcholinesterase inhibitory activity, with some derivatives showing nanomolar IC50 values [].

Q9: How does the structure of this compound relate to its biological activity?

A9: Modifying the this compound scaffold significantly impacts its biological activity. For instance, introducing a tosyl group at the C-4 or C-7 position enhances the degradation of hsp90 client proteins, leading to increased cell death rates []. Similarly, conjugating 3-amino-6,7-dimethoxycoumarin with N-benzylpyridinium moieties significantly boosts acetylcholinesterase inhibitory activity [].

Q10: Can this compound derivatives be used as fluorescent probes?

A11: Yes, 3-aminocoumarins possess inherent fluorescence properties, making them suitable as fluorescent probes. For example, they can be used as turn-on pH probes under strongly acidic conditions and have shown significant improvements in yeast vacuolar lumen staining compared to commercial CMAC derivatives [].

Q11: How are this compound-modified graphene quantum dots used in sensing applications?

A12: this compound can be conjugated to graphene quantum dots (GQDs), enhancing their fluorescence properties. These modified GQDs serve as sensitive and selective "turn-off" fluorescent probes for detecting cysteine in aqueous media [].

Q12: What other applications do coumarin derivatives have in analytical chemistry?

A13: Coumarin and its derivatives, including 3-hydroxycoumarin (3-HC), this compound (3-AC), 3-carboxycoumarin (3-CC), and 4-methyl-7-hydroxycoumarin (4-M-7-HC), can be utilized as matrices in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for analyzing dextran and glycoproteins [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.